N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
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Overview
Description
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: is a heterocyclic compound with a molecular formula of C₁₀H₁₆N₄.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-ethyl-N-methylamine with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH), room temperature to reflux.
Reduction: LiAlH₄, NaBH₄, ethanol (EtOH), room temperature to reflux.
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols), aprotic solvents, room temperature to reflux.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
- N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
- Pyridazine derivatives with different alkyl or aryl substitutions
Uniqueness
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-ethyl-N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine |
InChI |
InChI=1S/C10H16N4/c1-3-14(2)10-6-8-7-11-5-4-9(8)12-13-10/h6,11H,3-5,7H2,1-2H3 |
InChI Key |
IUJTVBIMKNLJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NN=C2CCNCC2=C1 |
Origin of Product |
United States |
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